REACTION_SMILES
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[CH3:1][C:2](=[O:3])[Cl:4].[CH3:21][CH2:22][OH:23].[ClH:12].[NH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10][CH2:11]1.[cH:13]1[cH:14][c:15]([CH2:19][Cl:20])[cH:16][cH:17][n:18]1>>[N:5]1([CH2:19][c:15]2[cH:14][cH:13][n:18][cH:17][cH:16]2)[CH2:6][CH2:7][NH:8][CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccncc1
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Name
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Type
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product
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Smiles
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c1cc(CN2CCCNCC2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |